4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a dimethylamino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base . The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[[2-(dimethylamino)-5-nitrophenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H21N5O3/c1-14-19(20(26)24(23(14)4)16-8-6-5-7-9-16)21-13-15-12-17(25(27)28)10-11-18(15)22(2)3/h5-13H,1-4H3 |
InChI Key |
JTWDPXGOULTVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
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